molecular formula C14H11F3N4 B7501871 3,6-Dimethyl-1-pyridin-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

3,6-Dimethyl-1-pyridin-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

Cat. No.: B7501871
M. Wt: 292.26 g/mol
InChI Key: BZEPXDNEKRGEFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dimethyl-1-pyridin-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a pyridine ring fused to a pyrazole ring. The presence of these functional groups imparts significant chemical and biological properties, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-1-pyridin-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoroacetic acid as a catalyst . This reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the desired pyrazolo[3,4-b]pyridine structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-1-pyridin-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3,6-Dimethyl-1-pyridin-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-1-pyridin-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit enzyme activity by occupying the active site or altering the enzyme’s conformation. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine: The parent compound without the trifluoromethyl and dimethyl groups.

    Trifluoromethylpyridine: A simpler structure with only the trifluoromethyl group attached to the pyridine ring.

    Dimethylpyridine: A pyridine ring with two methyl groups.

Uniqueness

3,6-Dimethyl-1-pyridin-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine is unique due to the combination of its trifluoromethyl and dimethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the dimethyl groups contribute to its steric and electronic characteristics. This combination makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3,6-dimethyl-1-pyridin-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N4/c1-8-7-10(14(15,16)17)12-9(2)20-21(13(12)19-8)11-5-3-4-6-18-11/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEPXDNEKRGEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=N3)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.